molecular formula C16H14BrN3OS2 B2815686 2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine CAS No. 860609-99-0

2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine

Cat. No.: B2815686
CAS No.: 860609-99-0
M. Wt: 408.33
InChI Key: QUXCDQJPSYTFHJ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a 4-bromophenylsulfanyl and a morpholino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the 4-Bromophenylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a bromophenylthiol is reacted with the thieno[3,2-d]pyrimidine core.

    Attachment of the Morpholino Group:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thieno[3,2-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a thiazole ring, which also exhibit diverse biological activities.

    Indoles: Known for their wide range of biological activities and structural similarity in terms of heterocyclic systems.

    Pyrimidines: A broad class of compounds with significant medicinal chemistry applications.

Uniqueness

2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenylsulfanyl and morpholino groups, along with the thieno[3,2-d]pyrimidine core, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[2-(4-bromophenyl)sulfanylthieno[3,2-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS2/c17-11-1-3-12(4-2-11)23-16-18-13-5-10-22-14(13)15(19-16)20-6-8-21-9-7-20/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXCDQJPSYTFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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